(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine
Description
(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a branched aliphatic amine derivative containing a pyridin-3-yl substituent. Its structure comprises a pyridine ring attached to an ethylamine backbone, which is further linked to a 4-methylpentan-2-yl group.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-methyl-N-(1-pyridin-3-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C13H22N2/c1-10(2)8-11(3)15-12(4)13-6-5-7-14-9-13/h5-7,9-12,15H,8H2,1-4H3 |
InChI Key |
PLYKWHPRSPOZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 4-methylpentan-2-amine with 1-(pyridin-3-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity . The pyridine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine , differing primarily in their substituent groups or chain configurations:
| Compound Name | Substituent Variations | Molecular Formula | Molecular Weight (g/mol) | Key Evidence References |
|---|---|---|---|---|
| (Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine | Shorter aliphatic chain (pentan-3-yl) | C12H19N2 | 191.29 | |
| (3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine | Branched chain (3-methylbutan-2-yl) | C12H20N2 | 192.30 | |
| N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | Cyclopropane substituent | C9H13N2 | 149.22 | |
| Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine | Aromatic substituent (4-methylphenyl) | C16H20N2 | 240.34 | |
| 3-(1H-Indol-1-yl)propylamine | Indole substituent instead of pyridine | C17H26N2 | 258.41 |
Structural and Physicochemical Differences
Chain Length and Branching The 4-methylpentan-2-yl group in the target compound provides a longer and more branched aliphatic chain compared to pentan-3-yl (linear) or 3-methylbutan-2-yl (shorter branching). Cyclopropanamine analogs (e.g., N-[1-(pyridin-3-yl)ethyl]cyclopropanamine) exhibit higher ring strain and rigidity, which may influence binding interactions in biological systems .
Aromatic vs. Aliphatic Substituents
- Compounds like ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine introduce aromaticity, which can enhance π-π stacking interactions but may reduce metabolic stability compared to purely aliphatic analogs .
- Pyridine-containing analogs (e.g., the target compound) leverage the nitrogen atom for hydrogen bonding, a feature absent in indole-substituted derivatives (e.g., 3-(1H-Indol-1-yl)propylamine ) .
Synthetic Accessibility
- Reductive amination using sodium triacetoxyborohydride (STAB) is a common method for synthesizing such amines, as seen in related compounds (e.g., N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ) . However, steric hindrance from branched chains (e.g., 4-methylpentan-2-yl) may reduce reaction yields compared to linear analogs.
Biological Activity
The compound (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a significant organic molecule characterized by its unique structural features, including a branched alkyl chain and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C13H22N2
- Molecular Weight : 206.33 g/mol
- IUPAC Name : (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine
The compound's structure contributes to its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics. The sterically hindered amine motif may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. While specific data on the binding affinity of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is limited, it is hypothesized that it may exhibit relevant interactions with receptors involved in neuropharmacology.
Pharmacological Profile
The pharmacological profile of similar compounds suggests potential activities such as:
- Neurotransmitter Modulation : Potential interactions with serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:
- Neuropharmacological Studies :
- Toxicological Assessments :
Comparative Analysis with Related Compounds
To better understand the unique properties of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-methylpentan-2-yl)pyridin-3-amine | C13H22N2 | Similar branched chain but different pyridine substitution |
| 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine | C11H18N2 | Contains a pyrrolidine ring instead of a pyridine ring |
| N-Methyl-1-(pyridin-2-yl)propan-2-amine | C9H14N2 | Smaller structure but shares pyridine functionality |
Q & A
Q. What are the optimal synthetic routes for (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or coupling strategies. For example, palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like DMF or toluene under inert atmospheres (N₂ or Ar) are effective for forming pyridine-amine linkages . Temperature control (60–100°C) and stoichiometric optimization of reactants (e.g., 1.2–1.5 equivalents of pyridinyl derivatives) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, LC-MS (ESI or APCI) for molecular weight validation, and FT-IR to identify functional groups (e.g., C-N stretching at ~1250 cm⁻¹) . X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for analogous pyridine derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what methodologies enable systematic structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the pyridin-3-yl group (e.g., fluorination at the 4-position) or the 4-methylpentan-2-yl chain (e.g., branching or elongation) to assess effects on receptor binding or lipophilicity. Test derivatives in in vitro assays (e.g., IC₅₀ determination against target enzymes) and compare with computational parameters (e.g., logP, polar surface area) . For example, fluorinated analogs in related compounds showed enhanced antiviral activity due to improved membrane permeability .
Q. How can conflicting biological assay data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Address variability by standardizing assay conditions:
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement .
- Control for compound stability (e.g., pre-incubation in assay buffer with LC-MS monitoring) .
- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers and validate replicates .
Q. What computational strategies predict pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cytochrome P450 enzymes or transporters . QSAR models trained on logD, pKa, and topological polar surface area (TPSA) predict absorption and blood-brain barrier penetration . For metabolic stability, simulate phase I/II metabolism with software like MetaSite .
Q. How can reaction by-products be minimized during scale-up synthesis?
- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd/C) and solvent choice (e.g., toluene for improved regioselectivity) to suppress side reactions . Implement inline FT-IR or HPLC monitoring for real-time reaction control. For workup, employ liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
